molecular formula C26H26N4O B15080406 2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15080406
M. Wt: 410.5 g/mol
InChI Key: ANHILEAZYPYDJM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-A]pyrimidin-4-one and dimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the pyrido[1,2-A]pyrimidin-4-one core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, including potential anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with unique properties, such as fluorescence or photochromism.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Biological Activity

The compound 2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (commonly referred to as DMAP) is a synthetic organic compound with potential biological activities. This article delves into the biological properties of DMAP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that DMAP exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20G1 phase cell cycle arrest

Antimicrobial Activity

DMAP has also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. Studies report that it inhibits bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of DMAP is attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrido[1,2-A]pyrimidine moiety is crucial for its binding affinity to enzymes involved in cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinases : DMAP selectively inhibits kinases that are overexpressed in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells leading to cell death.
  • DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A series of studies have been conducted to evaluate the efficacy of DMAP in preclinical models:

  • Study on Breast Cancer Models :
    • Objective : To assess the anticancer effects of DMAP on MCF-7 cells.
    • Findings : DMAP treatment resulted in a significant reduction in tumor size in xenograft models.
  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against resistant strains.
    • Findings : DMAP showed potent activity against MRSA strains with a synergistic effect when combined with conventional antibiotics.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2,5-dimethylanilino)-3-[(2,5-dimethylphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C26H26N4O/c1-16-8-10-18(3)22(13-16)27-15-21-24(28-23-14-17(2)9-11-19(23)4)29-25-20(5)7-6-12-30(25)26(21)31/h6-15,28H,1-5H3

InChI Key

ANHILEAZYPYDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NC4=C(C=CC(=C4)C)C

Origin of Product

United States

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